![molecular formula C10H10FN3S B1444253 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine CAS No. 1542100-93-5](/img/structure/B1444253.png)
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
Overview
Description
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a chemical compound with the molecular formula C10H10FN3S and a molecular weight of 223.27 g/mol . This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine typically involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings often exhibit antimicrobial properties. Preliminary studies suggest that 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine may share similar characteristics. Its efficacy against various bacterial strains is under investigation, with promising results indicating potential as a novel antimicrobial agent.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Molecular docking studies have shown that it may interact favorably with enzymes involved in inflammatory pathways. This suggests that it could be developed into a therapeutic agent for conditions characterized by inflammation.
Analgesic Effects
In addition to anti-inflammatory properties, there is growing interest in the analgesic potential of this compound. Studies are being conducted to assess its effectiveness in pain management, particularly in models of chronic pain.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of substituent groups in enhancing antimicrobial potency. The findings suggest that this compound could be further explored for its potential as an antibiotic.
Case Study 2: Inflammation Model
In an experimental model assessing inflammatory responses, the compound was administered to evaluate its effects on cytokine levels. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases such as arthritis.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid | Contains benzoic acid moiety | Exhibits anti-inflammatory properties |
5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid | Lacks amino group | Simpler structure may lead to different reactivity |
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Only contains thiadiazole | Different pharmacological profiles expected |
Mechanism of Action
The mechanism of action of 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine can be compared with other similar compounds, such as:
5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine: This compound lacks the ethan-1-amine group but shares similar biological activities.
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: This isomer has the fluorine atom in a different position, which can affect its reactivity and biological activity.
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: The chlorine atom in place of fluorine can lead to different chemical properties and applications.
Biological Activity
1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiadiazole ring structure is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C10H10FN3S
- Molecular Weight : 223.27 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.
Case Studies and Research Findings
-
Cell Line Studies :
- A study demonstrated that derivatives of thiadiazole exhibited significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of approximately 23.29 µM against MCF-7 cells after 48 hours of treatment .
- Another research indicated that compounds with similar structures to this compound displayed cytotoxic effects on HeLa (cervical cancer) and SMMC-7721 (liver cancer) cells .
- Mechanism of Action :
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects as well.
Research Insights
- Broad-Spectrum Activity : Thiadiazole derivatives have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have shown inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 62.5 μg/mL to 125 μg/mL .
Microorganism | MIC (μg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 62.5 | Moderate Activity |
Escherichia coli | 125 | Moderate Activity |
Candida albicans | 32–42 | Significant Antifungal Activity |
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
Q & A
Basic Questions
Q. What are the key physicochemical properties and identification parameters for 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine?
The compound has a molecular formula of C₁₀H₁₀FN₃S (CAS: 1505610-39-8) and a molecular weight of 223.27 g/mol . It is typically synthesized with ≥95% purity, confirmed via HPLC or LC-MS . Key identifiers include the 2-fluorophenyl group attached to the thiadiazole ring and the ethanamine side chain. Structural validation via single-crystal X-ray diffraction (e.g., R factor = 0.047) can resolve bond lengths and dihedral angles between the thiadiazole and fluorophenyl rings .
Q. What is the standard synthetic route for this compound?
A general synthesis involves reacting 3-(2-fluorophenyl)propionic acid with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). The intermediate is precipitated by adjusting the pH to 8–9 with ammonia, followed by recrystallization from a DMSO/water mixture (2:1). This method yields the 1,3,4-thiadiazole core, with the ethanamine side chain introduced via subsequent functionalization .
Q. How is purity assessed during synthesis?
Purity is typically determined using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and corroborated by ¹H/¹³C-NMR to confirm the absence of byproducts like unreacted thiosemicarbazide or POCl₃ derivatives .
Advanced Research Questions
Q. How do crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray studies reveal a dihedral angle of 37.3° between the thiadiazole and fluorophenyl rings, critical for understanding π-π stacking interactions in solid-state packing. Centrosymmetric dimers formed via N–H⋯N hydrogen bonds (R₂²(8) motif) further stabilize the crystal lattice . Discrepancies in reported angles (e.g., ±2°) may arise from solvent effects or polymorphism, necessitating temperature-dependent crystallography for validation .
Q. What advanced NMR techniques clarify tautomeric equilibria or electronic effects?
¹⁵N-NMR and B3LYP/6-31G * computational modeling can resolve resonance structures and tautomerism in the thiadiazole-amine system. For example, the electron-withdrawing fluorophenyl group deshields the thiadiazole N-atoms, shifting ¹⁵N signals downfield by 10–15 ppm compared to non-fluorinated analogs .
Q. How do structural modifications influence biological activity?
Substituting the 2-fluorophenyl group with 4-methoxy or 3-chloro moieties alters bioactivity. For instance, fluorophenyl derivatives exhibit enhanced sodium channel inhibition (IC₅₀ ~5 µM) due to increased lipophilicity, whereas methoxy groups improve solubility but reduce potency . Structure-activity relationship (SAR) studies should prioritize logP optimization and hydrogen-bond acceptor/donor counts .
Q. How can conflicting solubility data be reconciled?
Reported solubility in aqueous buffer (pH 7.4) ranges from 18.1 µg/mL (PubChem) to lower values in non-polar solvents. These discrepancies arise from aggregation tendencies or pH-dependent protonation of the amine group. Use dynamic light scattering (DLS) to assess nanoaggregate formation and shake-flask methods with UV detection for accurate quantification .
Q. What analytical strategies address synthetic byproducts?
Byproducts like 5-(2-fluorophenyl)-1,3,4-oxadiazole (from competing cyclization) or ethanamine-oxidized derivatives can be detected via HRMS/MS . Mitigation involves optimizing POCl₃ stoichiometry (3:1 molar ratio to acid) and inert-atmosphere reflux to prevent oxidation .
Q. Data Contradiction Analysis
Q. Why do different studies report varying bioactivity for structurally similar analogs?
Contradictions arise from assay conditions (e.g., cell line variability) or impurity profiles . For example, residual DMSO (>0.1%) in biological assays artificially inflates cytotoxicity readings. Validate activity using orthogonal assays (e.g., electrophysiology for ion channel targets) and ensure compound purity via two independent analytical methods (e.g., HPLC + NMR) .
Q. How should researchers interpret conflicting crystallographic data?
Minor deviations in bond lengths (e.g., C–S vs. C–N) may reflect temperature-dependent lattice vibrations (e.g., 293 K vs. 100 K datasets). Use multipole refinement models to account for electron density distortions and cross-validate with DFT-optimized geometries .
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-6(12)9-13-14-10(15-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTIWZFFDCPUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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